molecular formula C17H21N3O5 B12177675 Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B12177675
M. Wt: 347.4 g/mol
InChI Key: CPFDLIVTGFPVLJ-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by:

  • A 4-oxo-3,4-dihydroquinazoline core, which is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines and pyrimidines.
  • A methyl ester at position 7, enhancing membrane permeability compared to carboxylic acids.
  • A tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 3, introducing a sterically bulky, lipophilic substituent that can act as a temporary protective group for amine functionalities in prodrug strategies.

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxoquinazoline-7-carboxylate

InChI

InChI=1S/C17H21N3O5/c1-17(2,3)25-16(23)18-7-8-20-10-19-13-9-11(15(22)24-4)5-6-12(13)14(20)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,23)

InChI Key

CPFDLIVTGFPVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=NC2=C(C1=O)C=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the tert-Butoxycarbonyl-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets. The methyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Analysis

The table below compares the target compound with structurally related quinazoline derivatives from literature:

Compound ID/Ref. Position 3 Substituent Position 2 Substituent Position 7 Group Molecular Weight (g/mol) Key Features
Target Compound Boc-protected aminoethyl H (default) Methyl ester ~380 (estimated) Boc group enhances lipophilicity
Compound 9 Boc-aminomethyl-phenyl-oxazolo-pyridine H Methyl ester Not reported Extended aromaticity; higher complexity
Compound 33 H Trifluoromethyl benzylthio Carboxylic acid 381.05 Acidic group improves solubility
Compound 47 Piperazine-Boc Chlorobenzylthio Carboxylic acid Not reported Piperazine introduces basicity
Isobutyl Thiol (-SH) Methyl ester 294.32 Thiol enhances reactivity
2-Hydroxypropyl Thiol (-SH) Methyl ester 294.32 Hydroxy group improves hydrophilicity
K289-0174 Cyclohexenylethyl Fluorophenylmethylsulfanyl Methyl ester 452.55 Fluorine enhances metabolic stability
Key Observations:
  • Position 3 Modifications: The Boc-aminoethyl group in the target compound contrasts with simpler alkyl (isobutyl, hydroxypropyl) or aromatic (phenyl-oxazolo-pyridine) substituents in analogs. The Boc group balances lipophilicity (logD ~3–4 estimated) and stability, as it can be cleaved under acidic conditions to release a primary amine .
  • Position 2 Functionalization: Thiol (-SH) or sulfanyl groups (e.g., in –7) increase electrophilicity, enabling disulfide bond formation or covalent target binding, whereas the target compound’s unsubstituted position 2 may favor non-covalent interactions .
  • Position 7 Groups : Methyl esters (target, –7) improve cell permeability compared to carboxylic acids (Compounds 33, 47), which are more polar and suited for extracellular targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 33
Calculated logD (pH 5.5) ~3.5 (estimated) ~1.8 (carboxylic acid) 6.40 Not reported
Hydrogen Bond Donors 1 (Boc NH) 2 (acid, thioether) 1 (thiol) 2 (thiol, hydroxyl)
Solubility Moderate (ester) High (ionizable acid) Low (high logD) Moderate (hydroxyl)
  • Thiol-containing analogs (–6) exhibit higher logD values, suggesting greater membrane permeability but increased risk of off-target reactivity .

Biological Activity

Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS No. 951961-17-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₁₇H₂₁N₃O₅
Molecular Weight347.4 g/mol
CAS Number951961-17-4

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of related quinazoline derivatives, suggesting that this compound may exhibit similar properties. Compounds with structural similarities have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin by up to 50 times .

Key Findings:

  • Effective against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Structure-activity relationship studies indicate that modifications to the quinazoline core can enhance antibacterial potency.

Antifungal Activity

The antifungal properties of related compounds have also been explored, with some derivatives exhibiting excellent activity against fungal pathogens. The most potent compounds showed MIC values as low as 0.004 mg/mL against sensitive strains like Trichoderma viride while demonstrating reduced efficacy against more resistant strains such as Aspergillus fumigatus .

Summary of Antifungal Activity:

CompoundMIC (mg/mL)Most Sensitive StrainMost Resistant Strain
Compound A0.004T. virideA. fumigatus
Compound B0.06Candida albicansA. niger

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how variations in the chemical structure influence biological activity. The presence of specific functional groups, such as the tert-butoxycarbonyl group, has been linked to enhanced solubility and bioavailability, which are critical for effective antibacterial and antifungal action .

Notable SAR Insights:

  • Substituent Effects: The introduction of different alkyl groups at specific positions on the quinazoline ring significantly affects potency.
  • Core Modifications: Alterations to the carbonyl and amine functionalities can lead to improved interaction with microbial targets.

Case Studies

Several case studies have documented the biological effects of this compound and its analogs:

  • Study on Antibacterial Efficacy: A comparative study involving various quinazoline derivatives demonstrated that compounds similar to methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo exhibited superior activity against resistant bacterial strains, suggesting potential therapeutic applications in antibiotic resistance scenarios .
  • Fungal Resistance Analysis: Research focusing on antifungal activity revealed that certain modifications could significantly reduce resistance mechanisms in fungi, thereby enhancing the efficacy of treatments for fungal infections .

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